molecular formula C26H22N2O10 B15250281 DHMEQracemate

DHMEQracemate

Katalognummer: B15250281
Molekulargewicht: 522.5 g/mol
InChI-Schlüssel: CDUUWZNJVZQJBN-JOAPCGQYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

DHMEQ (Dehydroxymethylepoxyquinomicin) racemate is a synthetic compound derived from the natural product epoxyquinomicin C, initially isolated from Streptomyces species. It is a potent and selective inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation, immune responses, and apoptosis . The racemic mixture consists of equimolar amounts of two enantiomers, which exhibit distinct biological activities due to stereochemical differences in their interactions with target proteins.

Synthesis and Characterization DHMEQ racemate is synthesized via a multi-step process involving cycloaddition reactions and chiral resolution. High-performance liquid chromatography (HPLC) is employed to verify enantiomeric purity (typically >98%) and ensure batch consistency . Key structural features include a quinone moiety and an epoxide group, which are essential for its inhibitory activity. Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are standard techniques for structural elucidation .

Eigenschaften

Molekularformel

C26H22N2O10

Molekulargewicht

522.5 g/mol

IUPAC-Name

2-hydroxy-N-[(1R,2R,6R)-2-hydroxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]benzamide;2-hydroxy-N-[(1S,2S,6S)-2-hydroxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]benzamide

InChI

InChI=1S/2C13H11NO5/c2*15-8-4-2-1-3-6(8)13(18)14-7-5-9(16)11-12(19-11)10(7)17/h2*1-5,10-12,15,17H,(H,14,18)/t2*10-,11+,12-/m10/s1

InChI-Schlüssel

CDUUWZNJVZQJBN-JOAPCGQYSA-N

Isomerische SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=O)[C@H]3[C@@H]([C@@H]2O)O3)O.C1=CC=C(C(=C1)C(=O)NC2=CC(=O)[C@@H]3[C@H]([C@H]2O)O3)O

Kanonische SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=O)C3C(C2O)O3)O.C1=CC=C(C(=C1)C(=O)NC2=CC(=O)C3C(C2O)O3)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of dehydroxymethylepoxyquinomicin racemate involves a chemoenzymatic approach. The process begins with the hexanoylation of (1R*,2R*,3R*)-2,3-epoxy-5-N-[(2-hydroxybenzoyl)amino]-4,4-dimethoxycyclohex-5-en-1-ol on both secondary and phenolic hydroxy groups. This intermediate is then subjected to Burkholderia cepacia lipase-catalyzed hydrolysis, which proceeds in a highly enantioselective manner to give (1S,2S,3S)-2a in an enantiomerically pure state. Several chemical steps of transformation from the enzyme reaction product yield (2R,3R,4R)-dehydroxymethylepoxyquinomicin without any loss of stereochemical purity .

Industrial Production Methods: Industrial production methods for dehydroxymethylepoxyquinomicin racemate are not extensively documented. the chemoenzymatic approach described above can be scaled up for industrial applications, ensuring high enantioselectivity and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Dehydroxymethylepoxyquinomicin racemate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its biological activity and stability.

Common Reagents and Conditions: Common reagents used in the synthesis and modification of dehydroxymethylepoxyquinomicin racemate include hexanoic anhydride, Burkholderia cepacia lipase, and various solvents such as dimethyl sulfoxide (DMSO). The reactions typically occur under mild conditions to preserve the compound’s stereochemical integrity .

Major Products Formed: The major products formed from the chemical reactions involving dehydroxymethylepoxyquinomicin racemate include its enantiomerically pure forms and various derivatives that exhibit enhanced biological activity. These derivatives are crucial for developing new therapeutic agents .

Wissenschaftliche Forschungsanwendungen

Dehydroxymethylepoxyquinomicin racemate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying enantioselective synthesis and chiral separation techniques. In biology and medicine, dehydroxymethylepoxyquinomicin racemate is being developed as an anti-inflammatory and anticancer agent due to its ability to inhibit NF-κB. It has shown promise in preclinical studies for treating various inflammatory diseases and cancers .

Wirkmechanismus

The mechanism of action of dehydroxymethylepoxyquinomicin racemate involves the inhibition of NF-κB. NF-κB is a protein complex that plays a crucial role in regulating the immune response to infection. By inhibiting NF-κB, dehydroxymethylepoxyquinomicin racemate reduces the production of inflammatory cytokines and other mediators involved in the inflammatory response. This inhibition occurs through the down-regulation of matrix metalloproteinase-9 (MMP-9) and interleukin-8 (IL-8) expressions, which are critical for cancer cell invasion and metastasis .

Vergleich Mit ähnlichen Verbindungen

Pharmacological Profile

  • Mechanism : DHMEQ racemate inhibits NF-κB by binding to the NEMO (NF-κB essential modulator) protein, preventing IκB kinase (IKK) complex activation .
  • Efficacy : In vitro studies report IC₅₀ values of 5–10 μM in cancer cell lines (e.g., HeLa, MCF-7) .
  • Toxicity : Low systemic toxicity (LD₅₀ > 500 mg/kg in murine models) but may induce hepatotoxicity at high doses .

Comparison with Similar Compounds

The following table compares DHMEQ racemate with other NF-κB inhibitors, focusing on structural, pharmacological, and clinical properties.

Parameter DHMEQ Racemate BAY 11-7082 Parthenolide Curcumin
Molecular Weight 342.4 g/mol 232.3 g/mol 248.3 g/mol 368.4 g/mol
Mechanism NEMO binding IκBα phosphorylation inhibition IKKβ alkylation IKKβ suppression
IC₅₀ (In Vitro) 5–10 μM 1–5 μM 10–20 μM 20–50 μM
Bioavailability 30–40% (oral) 15–20% (oral) <10% (oral) <1% (oral)
Clinical Stage Preclinical Phase II (discontinued) Phase I (ongoing) Phase III (limited efficacy)
Key Limitations Chirality-dependent activity Hepatotoxicity Poor solubility Rapid metabolism

Key Findings :

Potency : BAY 11-7082 exhibits higher potency (IC₅₀ 1–5 μM) but suffers from hepatotoxicity, limiting clinical utility .

Solubility: Parthenolide’s poor aqueous solubility (<10 μg/mL) necessitates nanoparticle formulations for therapeutic use .

Chirality : Unlike DHMEQ racemate, curcumin lacks stereochemical complexity, contributing to its low bioavailability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.